molecular formula C8H7BClF3O2 B14068048 (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid

Katalognummer: B14068048
Molekulargewicht: 238.40 g/mol
InChI-Schlüssel: RYFWHSUEYCKEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid is a substituted aryl boronic acid characterized by a benzene ring functionalized with chloro (Cl), methyl (Me), and trifluoromethyl (CF₃) groups at positions 2, 4, and 5, respectively. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals . The unique combination of electron-withdrawing (Cl, CF₃) and electron-donating (Me) substituents in this compound likely influences its electronic properties, steric hindrance, and reactivity.

Eigenschaften

Molekularformel

C8H7BClF3O2

Molekulargewicht

238.40 g/mol

IUPAC-Name

[2-chloro-4-methyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-7(10)6(9(14)15)3-5(4)8(11,12)13/h2-3,14-15H,1H3

InChI-Schlüssel

RYFWHSUEYCKEEE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1Cl)C)C(F)(F)F)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and scalability. Continuous flow processes and automated synthesis platforms can be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids, depending on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Structurally Similar Boronic Acids

Compound Name Substituents Molecular Weight Key Applications/Reactivity Reference
(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid 2-Cl, 4-Me, 5-CF₃ Not reported Hypothesized: Suzuki coupling, enzyme inhibition N/A
[2-Chloro-5-(trifluoromethyl)phenyl]boronic acid 2-Cl, 5-CF₃ Not reported Suzuki coupling (64% yield under optimized conditions)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Complex phenoxy substituents Not reported HDAC inhibition (1 µM for appressorium inhibition)
2-Chloro-5-cyano-4-methylphenylboronic acid 2-Cl, 4-Me, 5-CN 195.41 Research use (solubility/storage: -20°C)
4-Chloro-2-(3-trifluoromethylphenyl)pyrimidine-5-boronic acid Pyrimidine backbone, 4-Cl, 3-CF₃ 302.44 Research use (solubility/storage: -20°C)

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): These substituents enhance electrophilicity, facilitating oxidative addition in cross-coupling reactions. For example, [2-chloro-5-(trifluoromethyl)phenyl]boronic acid achieved 64% yield in Suzuki-Miyaura coupling under dry acetonitrile conditions with Pd(OAc)₂ .
  • Biological Activity: Phenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit potent HDAC inhibition at low concentrations (1 µM), suggesting that bulky substituents enhance target binding .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The position of substituents critically impacts reactivity. For instance, [2-chloro-5-(trifluoromethyl)phenyl]boronic acid required dry acetonitrile and elevated temperatures (110°C) for successful coupling, whereas phenyl boronic acid derivatives with meta-substituents often react under milder conditions .
  • Catalyst Compatibility: Palladium catalysts (e.g., Pd(OAc)₂) and bases like KOAc are commonly used for chloro- and trifluoromethyl-substituted boronic acids, as seen in and .

Physical and Stability Properties

  • Solubility and Storage: Compounds like 4-Chloro-2-(3-trifluoromethylphenyl)pyrimidine-5-boronic acid require storage at -20°C to maintain stability, suggesting that trifluoromethyl groups may increase hydrophobicity .
  • Molecular Weight: Lower molecular weight analogues (e.g., 2-Chloro-5-cyano-4-methylphenylboronic acid, MW 195.41) may offer advantages in drug design due to improved bioavailability .

Biologische Aktivität

(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. The following sections will explore its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Boronic acids, including (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid, are known for their ability to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This property has been exploited in the design of inhibitors for enzymes and receptors.

  • Chemokine Receptor Antagonism : Research has demonstrated that certain boronic acids act as antagonists for chemokine receptors such as CXCR1 and CXCR2. For instance, the compound SX-517, a related boronic acid, was shown to inhibit CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), indicating potential anti-inflammatory effects .
  • Antimicrobial Activity : The antimicrobial properties of boronic acids have also been investigated. Studies on related compounds have shown moderate activity against various pathogens, including Candida albicans and Escherichia coli . The presence of the trifluoromethyl group may enhance the lipophilicity and overall potency against microbial targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. The structure-activity relationship studies indicate that modifications to the aromatic ring can significantly impact biological activity.

Table 1: Structure-Activity Relationship Data

CompoundStructureIC50 (nM)Activity Type
SX-517SX-51738CXCR1/2 Antagonist
Compound 1Compound 1275Noncompetitive Inhibitor

Case Studies

Several studies have focused on the biological activity of boronic acids similar to (2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)boronic acid:

  • In Vivo Pharmacokinetics : A study evaluated the pharmacokinetic properties of related compounds in murine models. Results indicated significant differences in bioavailability and clearance rates between sulfoxide and sulfone derivatives, highlighting the importance of structural modifications on efficacy .
  • Efficacy Against Tuberculosis : In an acute TB mouse model, a related sulfoxide compound was tested for its efficacy. Although it showed some activity, it was less effective compared to standard treatments like rifampin . This emphasizes the need for further optimization of boronic acid derivatives for improved therapeutic outcomes.
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of a related phenylboronic acid against various strains, revealing moderate effectiveness against both fungal and bacterial pathogens, with specific MIC values indicating potential clinical applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.